molecular formula C13H14ClNO B031114 4-Benzyloxyaniline hydrochloride CAS No. 51388-20-6

4-Benzyloxyaniline hydrochloride

Cat. No.: B031114
CAS No.: 51388-20-6
M. Wt: 235.71 g/mol
InChI Key: KQBDLOVXZHOAJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzyloxyaniline hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C13H14ClNO and its molecular weight is 235.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Organic Synthesis : It is used in the solid-phase synthesis of N-unsubstituted beta-lactams and secondary amides, providing moderate to excellent yields (45-91%) and high purity (93-99%) (Gordon & Balasubramanian, 2001).

  • Mutagenicity Studies : 4-Chloromethylbiphenyl, a related compound, significantly enhances the bacterial mutagenicity and cell-transforming properties of benzyl chloride, indicating its potential as a carcinogen and a useful chemical for short-term mutagenicity tests (Ashby et al., 1981).

  • Material Science : 4-(n-octyloxy)aniline-based dendrimers, which are structurally related, show promise for creating novel organic materials with mesogenic properties, relevant in the field of liquid crystal technology (Morar et al., 2018).

  • Pharmaceutical Research : Novel benzoxazines containing glycidyl groups, derived from related compounds, are used as catalysts for ring-opening polymerization, distinguishing between epoxy and benzoxazine ring openings, which is significant in polymer chemistry (Andreu et al., 2006).

  • Drug Discovery : Certain compounds derived from benzyloxyaniline, such as 3,4-(methylenedioxy)aniline-derived semicarbazones, show potential as multifunctional inhibitors for neurodegenerative diseases without neurotoxicity (Tripathi et al., 2016).

  • Chemical Defense and Agriculture : Hydroxamic acids, including those derived from benzyloxyaniline, are crucial in cereal defense against pests and diseases, and in the detoxification of herbicides (Niemeyer, 1988).

  • Antimicrobial Research : Novel quinazolinone derivatives, synthesized with various aromatic amines including benzyloxyaniline, exhibit promising antimicrobial activity (Habib et al., 2013).

Safety and Hazards

4-Benzyloxyaniline hydrochloride is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, avoiding ingestion and inhalation, and keeping containers tightly closed in a dry, cool, and well-ventilated place .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-Benzyloxyaniline hydrochloride can be achieved by the reaction of 4-nitrophenyl ether with aniline followed by reduction of the nitro group to an amino group and subsequent reaction with hydrochloric acid.", "Starting Materials": ["4-nitrophenyl ether", "aniline", "hydrochloric acid", "sodium dithionite", "sodium hydroxide", "diethyl ether", "water"], "Reaction": ["Step 1: Dissolve 4-nitrophenyl ether and aniline in diethyl ether and add sodium dithionite as a reducing agent.", "Step 2: Add sodium hydroxide to the reaction mixture to adjust the pH to basic.", "Step 3: Extract the product with diethyl ether and dry over magnesium sulfate.", "Step 4: Dissolve the product in hydrochloric acid to obtain 4-Benzyloxyaniline hydrochloride." ] }

CAS No.

51388-20-6

Molecular Formula

C13H14ClNO

Molecular Weight

235.71 g/mol

IUPAC Name

hydron;4-phenylmethoxyaniline;chloride

InChI

InChI=1S/C13H13NO.ClH/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11;/h1-9H,10,14H2;1H

InChI Key

KQBDLOVXZHOAJI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)N.Cl

Canonical SMILES

[H+].C1=CC=C(C=C1)COC2=CC=C(C=C2)N.[Cl-]

51388-20-6

Pictograms

Irritant

Synonyms

4-(Phenylmethoxy)benzeneamine Hydrochloride;  4-(Phenylmethoxy)aniline Hydrochloride;  4-Benzyloxyaniline Hydrochloric Acid Salt;  4-Benzyloxyphenylamine Hydrochloride;  4-[(Phenylmethyl)oxy]aniline Hydrochloride; p-(Benzyloxy)aniline Hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Benzyloxyaniline hydrochloride
Reactant of Route 2
4-Benzyloxyaniline hydrochloride
Reactant of Route 3
Reactant of Route 3
4-Benzyloxyaniline hydrochloride
Reactant of Route 4
Reactant of Route 4
4-Benzyloxyaniline hydrochloride
Reactant of Route 5
Reactant of Route 5
4-Benzyloxyaniline hydrochloride
Reactant of Route 6
Reactant of Route 6
4-Benzyloxyaniline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.